molecular formula C19H22N4O3 B5602272 (1S,5R)-3-[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S,5R)-3-[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5602272
M. Wt: 354.4 g/mol
InChI Key: KYICKKPDQRZLCW-QWHCGFSZSA-N
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Description

(1S,5R)-3-[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one is a useful research compound. Its molecular formula is C19H22N4O3 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound (1S*,5R*)-3-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one is 354.16919058 g/mol and the complexity rating of the compound is 557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthetic Routes

Research has explored novel synthetic routes for similar compounds, focusing on the development of ortho-hydroxy-E and -F oxide-bridged 5-phenylmorphans. This approach eliminates the need for problematic diazonium reactions, providing a more efficient synthesis pathway for complex bicyclic structures (Zezula, Jacobson, & Rice, 2007).

Sigma Receptor Ligands with Cytotoxic Activity

Another area of research involves the synthesis of bicyclic σ receptor ligands from glutamate derivatives, demonstrating high σ1 receptor affinity. These compounds have been investigated for their cytotoxic activity against human tumor cell lines, showing potential as anticancer agents. The study highlights the importance of stereochemistry in the biological activity of these compounds (Geiger et al., 2007).

Coordination Chemistry of Bispidine Ligands

Research into the coordination chemistry of hexadentate picolinic acid-based bispidine ligands has been conducted, focusing on their complexation with various metal ions. These studies provide insights into the structural preorganization of ligands for optimal metal binding, relevant for applications in catalysis and material science (Comba et al., 2016).

Antibacterial Activity of Pyrazole Derivatives

The synthesis and characterization of pyrazole-based compounds with potential antibacterial properties have been investigated. This research contributes to the development of new antimicrobial agents, addressing the need for novel therapeutics to combat antibiotic-resistant bacteria (Rai et al., 2009).

Properties

IUPAC Name

(1S,5R)-3-[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-22-13-8-7-12(18(22)24)10-23(11-13)19(25)16-9-15(20-21-16)14-5-3-4-6-17(14)26-2/h3-6,9,12-13H,7-8,10-11H2,1-2H3,(H,20,21)/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYICKKPDQRZLCW-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC(C1=O)CN(C2)C(=O)C3=CC(=NN3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=CC(=NN3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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